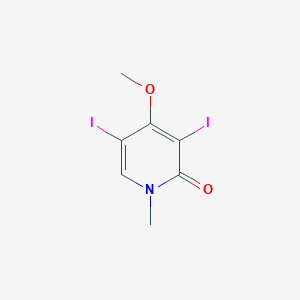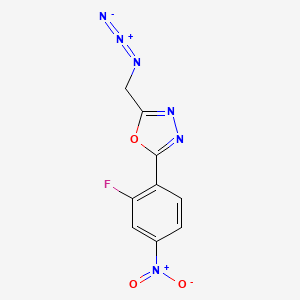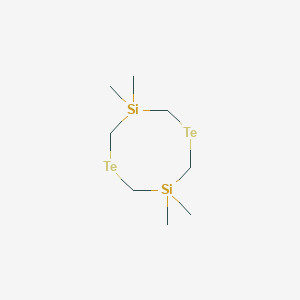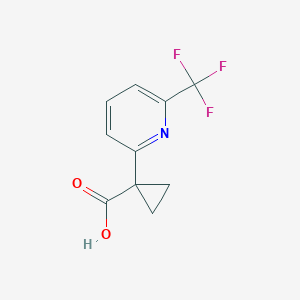
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of iodine atoms and methoxy groups in its structure suggests potential reactivity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one typically involves the iodination of a pyridine derivative. A common method might include:
Starting Material: 4-methoxy-1-methylpyridin-2(1h)-one.
Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce iodine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods would likely involve similar iodination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methoxy group and the pyridine ring can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine atoms could influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodo-4-methoxypyridine: Lacks the methyl group at the 1 position.
4-Methoxy-1-methylpyridin-2(1h)-one: Lacks the iodine atoms at the 3 and 5 positions.
3,5-Diiodo-1-methylpyridin-2(1h)-one: Lacks the methoxy group at the 4 position.
Uniqueness
3,5-Diiodo-4-methoxy-1-methylpyridin-2(1h)-one is unique due to the combination of iodine atoms, a methoxy group, and a methyl group in its structure. This combination can confer distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Número CAS |
920490-66-0 |
|---|---|
Fórmula molecular |
C7H7I2NO2 |
Peso molecular |
390.94 g/mol |
Nombre IUPAC |
3,5-diiodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7I2NO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
Clave InChI |
OPFPVWSQDGZTAV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C(C1=O)I)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)

![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)



![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)

